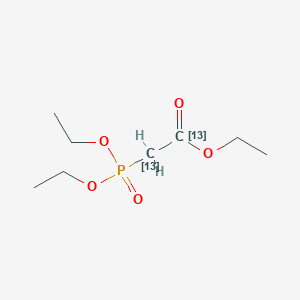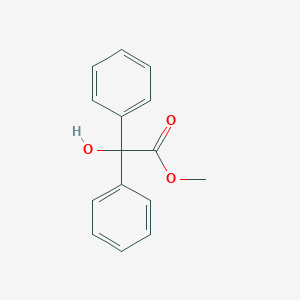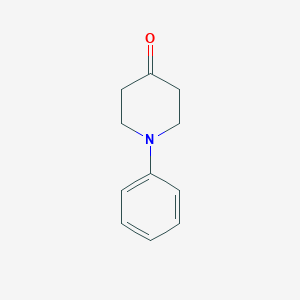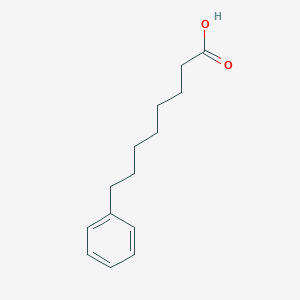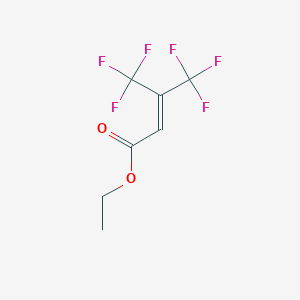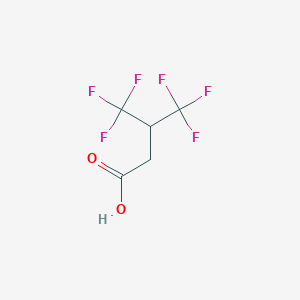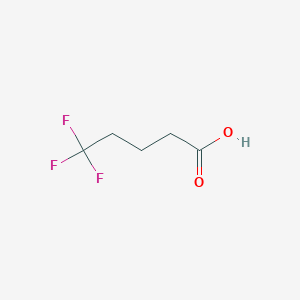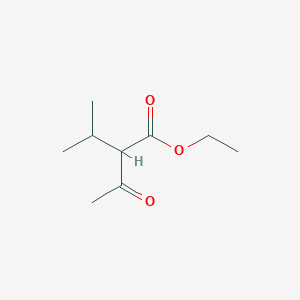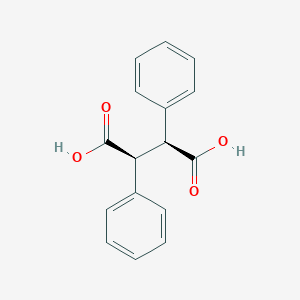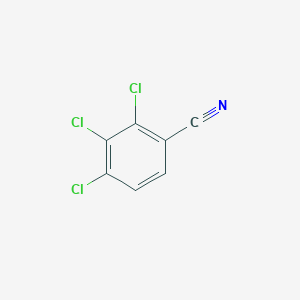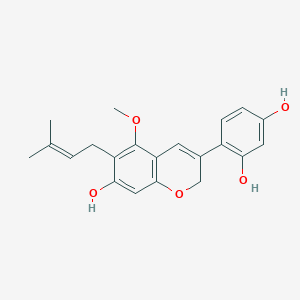
Dehydroglyasperin C
Vue d'ensemble
Description
Dehydroglyasperin C (DGPC) is a natural product isolated from the plant Glycyrrhiza glabra, commonly known as licorice. It is a triterpenoid saponin that has been extensively studied due to its numerous potential applications in medicine, agriculture, and biotechnology. DGPC has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral effects. In addition, DGPC has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Applications De Recherche Scientifique
Applications cosméceutiques
Dehydroglyasperin C est un constituant de la réglisse (Glycyrrhiza glabra, G. uralensis et G. inflata) et s'est avéré avoir des effets cosméceutiques significatifs . Il est utilisé dans les formulations cosmétiques en raison de ses propriétés thérapeutiques. Le composé s'est avéré avoir un bon effet blanchissant, ce qui en fait un ingrédient populaire dans les produits cosmétiques .
Propriétés anti-âge
This compound s'est avéré avoir des propriétés anti-âge pour la peau . Il réprime l'expression de la collagénase (MMP-1) et de la gélatinase (MMP-9) médiée par les UV-B en inhibant la génération des ROS . Cela en fait un ingrédient potentiel dans les produits de soin anti-âge.
Propriétés photoprotectrices
Le composé s'est avéré avoir des propriétés photoprotectrices . Il peut protéger la peau des effets nocifs des rayons UV-B, qui peuvent entraîner des dommages à la peau et un vieillissement prématuré .
Applications en matière de soins capillaires
This compound s'est avéré avoir des applications potentielles en matière de soins capillaires . Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement ses avantages et ses utilisations potentielles dans ce domaine.
Propriétés anti-acné
Le composé s'est avéré avoir des propriétés anti-acné . Il pourrait être utilisé dans la formulation de produits de traitement de l'acné .
Prévention des maladies cardiovasculaires
This compound s'est avéré atténuer la prolifération et la migration induites par le facteur de croissance dérivé des plaquettes dans les cellules musculaires lisses artérielles humaines
Mécanisme D'action
Target of Action
Dehydroglyasperin C (DGC) is an isoflavone derived from licorice . Its primary targets are NAD(P)H:oxidoquinone reductase (NQO1) and phase 2 enzymes . NQO1 is an enzyme that protects cells from oxidative damage and stress . Phase 2 enzymes are a group of detoxifying enzymes that play a crucial role in the metabolism and elimination of potentially harmful substances .
Mode of Action
DGC interacts with its targets, NQO1 and phase 2 enzymes, by inducing their activity . This interaction leads to a decrease in oxidative stress and an increase in the detoxification of harmful substances . In the context of cell proliferation and migration, DGC has been shown to block the progression through the G0/G1 to S phase of the cell cycle, down-regulate the expression of cyclin-dependent kinase (CDK) 2, cyclin E, CDK4, and cyclin D1 . It also attenuates the phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 .
Biochemical Pathways
The action of DGC affects several biochemical pathways. It inhibits the PDGF-induced progression through the G0/G1 to S phase of the cell cycle . This results in a decrease in cell proliferation and migration . DGC also suppresses the PDGF-stimulated phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 . These changes lead to a decrease in the activation of these proteins, further inhibiting cell proliferation and migration .
Result of Action
The action of DGC results in several molecular and cellular effects. It decreases cell proliferation and migration by blocking the progression through the G0/G1 to S phase of the cell cycle and down-regulating the expression of CDK2, cyclin E, CDK4, and cyclin D1 . It also attenuates the phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 . These changes lead to a decrease in the activation of these proteins, further inhibiting cell proliferation and migration .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Dehydroglyasperin C plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function. For instance, it has been found to block the progression through the G0/G1 to S phase of the cell cycle, and down-regulate the expression of cyclin-dependent kinase (CDK); 2, cyclin E, CDK4 and cyclin D1 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly decreases PDGF-induced cell number and DNA synthesis in a dose-dependent manner without any cytotoxicity in human aortic smooth muscle cells (HASMC) . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It significantly attenuates PDGF-stimulated phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT and extracellular-regulated kinase 1/2 . It also inhibits cell migration and the dissociation of actin filaments by PDGF .
Propriétés
IUPAC Name |
4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7-10,22-24H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNRZUVCUEUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC(=C2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199331-35-6 | |
| Record name | Dehydroglyasperin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROGLYASPERIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80H8MSZ44I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



